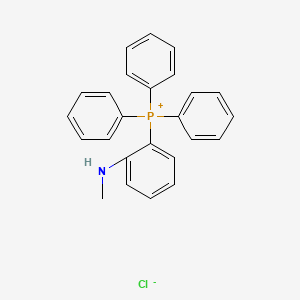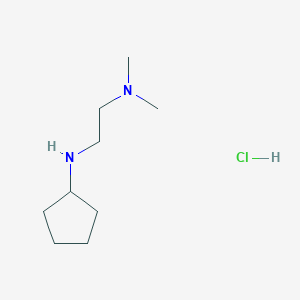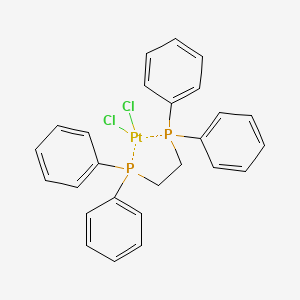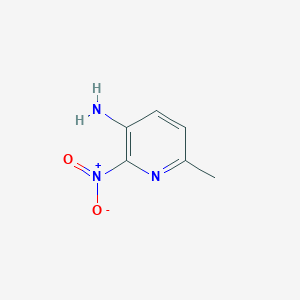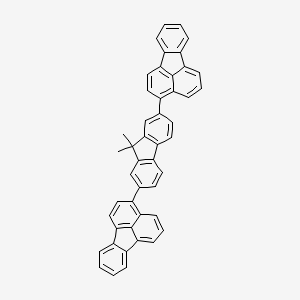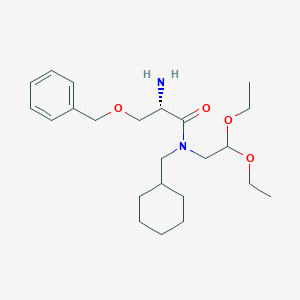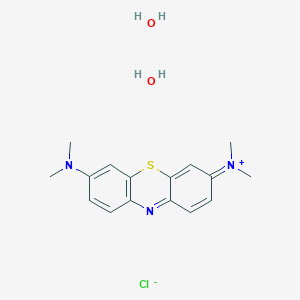
Methylene blue (trihydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylene blue (trihydrate) is a synthetic basic dye with the chemical formula C16H18ClN3S·3H2O. It is a phenothiazine derivative and is known for its deep blue color when dissolved in water or alcohol. Methylene blue was first synthesized by Heinrich Caro in 1876 and has since found various applications in medicine, biology, and chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylene blue (trihydrate) is synthesized through the oxidation of dimethylaniline in the presence of sodium thiosulfate and ferric chloride. The reaction involves the formation of phenothiazine, which is then methylated to produce methylene blue. The trihydrate form is obtained by crystallizing the compound from water .
Industrial Production Methods: Industrial production of methylene blue involves large-scale oxidation of dimethylaniline using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and the final product is crystallized to obtain the trihydrate form. The compound is then dried and packaged for distribution .
Types of Reactions:
Oxidation: Methylene blue can undergo oxidation to form various oxidation products.
Reduction: It can be reduced to leucomethylene blue, which is colorless.
Substitution: Methylene blue can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Ferric chloride, sodium thiosulfate.
Reduction: Zinc and hydrochloric acid, sodium hydrosulfite.
Substitution: Various organic and inorganic reagents depending on the desired product.
Major Products Formed:
Leucomethylene blue: Formed by reduction.
Various oxidation products: Formed by oxidation reactions.
Applications De Recherche Scientifique
Methylene blue (trihydrate) has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in various analytical techniques.
Biology: Employed as a biological stain to observe cell structures and microorganisms.
Medicine: Used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively. .
Industry: Utilized in dyeing processes and as a tracer in various industrial applications
Mécanisme D'action
Methylene blue exerts its effects through several mechanisms:
Redox Reactions: It acts as an oxidation-reduction agent, converting methemoglobin to hemoglobin by reducing the ferric iron in hemoglobin to ferrous iron.
Inhibition of Enzymes: Methylene blue inhibits nitric oxide synthase and guanylate cyclase, which are involved in various physiological processes.
Tau Protein Aggregation: In Alzheimer’s disease, methylene blue oxidizes cysteine sulfhydryl groups on tau proteins, preventing their aggregation.
Comparaison Avec Des Composés Similaires
Methylene blue (trihydrate) can be compared with other phenothiazine derivatives and dyes:
Similar Compounds:
Uniqueness: Methylene blue is unique due to its wide range of applications, from medical treatments to industrial uses. Its ability to act as both an oxidation-reduction agent and an enzyme inhibitor makes it versatile in various fields .
Propriétés
Formule moléculaire |
C16H22ClN3O2S |
|---|---|
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;dihydrate |
InChI |
InChI=1S/C16H18N3S.ClH.2H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;/h5-10H,1-4H3;1H;2*1H2/q+1;;;/p-1 |
Clé InChI |
ULEZOVPNGWYYGH-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)
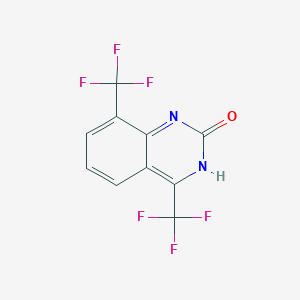
![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
